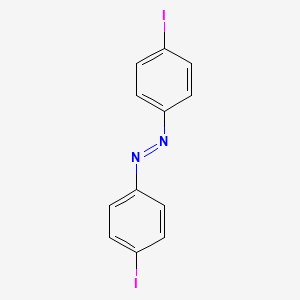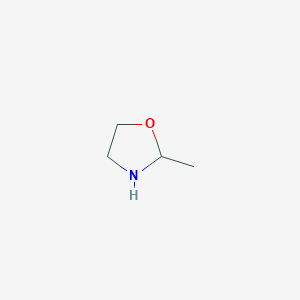
Oxazolidine, 2-methyl-
Descripción general
Descripción
“Oxazolidine, 2-methyl-” is a derivative of the parent compound oxazolidine . Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O . The O atom and NH groups are not mutually bonded, in contrast to isoxazolidine . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .
Synthesis Analysis
Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines . Oxazolidines are prone to hydrolysis, the reverse of their syntheses . Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials are reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
Chemical Reactions Analysis
Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .
Aplicaciones Científicas De Investigación
Collagen Fibril Formation and Stabilization
- Collagen Cross-linking: Oxazolidine E, an aldehydic cross-linking agent, is utilized for imparting hydrothermal stability to collagen. It forms methylol and Schiff-base adducts with collagen, facilitating cross-linking without hindering the correct alignment of collagen molecules (Choudhury et al., 2007).
Chemistry and Organic Synthesis
- Synthesis of Substituted Oxazolinyloxiranes and Oxazolinylaziridines: Lithiation of 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline leads to various derivatives, which can be further converted to oxazolidines through different chemical reactions, demonstrating the versatility of oxazolidine compounds in organic synthesis (Capriati et al., 2001).
- Weak Hydrogen Bonds and π-π Stacking Interactions: Oxazolidin-2-ones, used as protective groups for 1,2-amino alcohols, demonstrate a variety of weak interactions like C-H···O, C-H···π, and π-π stacking interactions in their structures, highlighting their potential in designing complex molecular structures (Nogueira et al., 2015).
Pharmaceutical and Medicinal Chemistry
- Oxazolidine Antibacterial Agents: Novel oxazolidinone antibacterial agents have been developed, demonstrating effective inhibition of bacterial protein synthesis. These agents are promising due to their unique mechanism and broad spectrum of activity against various pathogens (Zurenko et al., 1996).
Material Science and Stability Studies
- Stability of Oxazolidine-based Compounds: Research on the stability of oxazolidine-based compounds using 1H NMR spectroscopy has been conducted. This study contributes to understanding the structure-activity relationships, which can be crucial for their application as synthetic intermediates or prodrugs (Moloney et al., 2010).
Mecanismo De Acción
While the specific mechanism of action for “Oxazolidine, 2-methyl-” is not mentioned in the search results, oxazolidinone antibiotics, a related class of compounds, work by preventing bacteria from producing proteins they need to grow and multiply . They inhibit protein synthesis by binding at the P site at the ribosomal 50S subunit .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUCFKUFOFEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337820 | |
| Record name | Oxazolidine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16250-70-7 | |
| Record name | Oxazolidine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



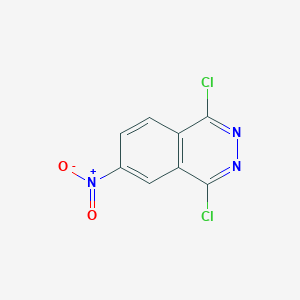
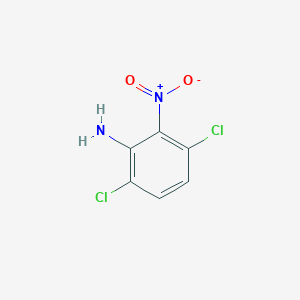

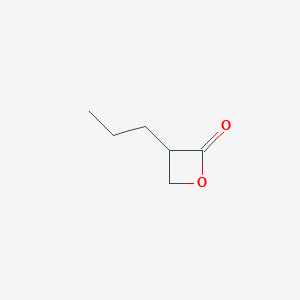

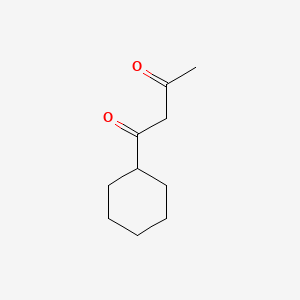

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)

![(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B3048182.png)
![3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B3048185.png)
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile](/img/structure/B3048188.png)

